molecular formula C10H10F2O B13059200 3-(1,1-Difluoropropyl)benzaldehyde

3-(1,1-Difluoropropyl)benzaldehyde

Cat. No.: B13059200
M. Wt: 184.18 g/mol
InChI Key: QAHTYFYREBQZHX-UHFFFAOYSA-N
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Description

3-(1,1-Difluoropropyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the 3-position with a 1,1-difluoropropyl group. Fluorinated compounds are often prioritized in drug discovery for their resistance to metabolic degradation and enhanced bioavailability.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

3-(1,1-difluoropropyl)benzaldehyde

InChI

InChI=1S/C10H10F2O/c1-2-10(11,12)9-5-3-4-8(6-9)7-13/h3-7H,2H2,1H3

InChI Key

QAHTYFYREBQZHX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC(=C1)C=O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoropropyl)benzaldehyde typically involves the introduction of the 1,1-difluoropropyl group to a benzaldehyde derivative. One common method is the reaction of benzaldehyde with 1,1-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile.

Industrial Production Methods

Industrial production of 3-(1,1-Difluoropropyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoropropyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms in the 1,1-difluoropropyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(1,1-Difluoropropyl)benzoic acid.

    Reduction: 3-(1,1-Difluoropropyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,1-Difluoropropyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoropropyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 3-(1,1-Difluoropropyl)benzaldehyde and their properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
3-(1,1-Difluoropropyl)benzaldehyde* 3-(1,1-difluoropropyl) C₁₀H₁₀F₂O 184.08 (calculated) Hypothetical; inferred stability from fluorine substituents -
1-Bromo-3-(1,1-difluoropropyl)benzene 3-(1,1-difluoropropyl), 1-Bromo C₉H₉BrF₂ 235.07 Supplier data (CAS 1204295-68-0); bromine enhances reactivity in cross-coupling reactions
3-(2,2-Difluoropropoxy)benzaldehyde 3-(2,2-difluoropropoxy) C₁₀H₁₀F₂O₂ 216.18 (calculated) Ether linkage increases polarity; supplier data (CAS 1784821-70-0)
Benzaldehyde None C₇H₆O 106.12 Common VOC; emissions range 0.03–19.11% in lacquer products
3-Hydroxybenzaldehyde 3-Hydroxy C₇H₆O₂ 122.12 Pharmacopeial standard; polar due to hydroxyl group

*Hypothetical molecular formula and weight based on structural inference.

Key Observations:
  • Fluorine Effects: The 1,1-difluoropropyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like benzaldehyde. This is consistent with trends in fluorinated pharmaceuticals .
Pharmacological Activity:

For example:

  • Hydroxylated Derivatives : 3-Hydroxybenzaldehyde is a pharmacopeial standard, often used in synthetic intermediates for drugs .
Emission and Stability:

Benzaldehyde is a volatile organic compound (VOC) emitted in lacquer products (0.03–19.11% of total emissions) .

Biological Activity

3-(1,1-Difluoropropyl)benzaldehyde is a fluorinated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and material science. Its unique structure, characterized by a benzaldehyde moiety substituted with a difluoropropyl group, suggests potential biological activities that merit detailed investigation.

The molecular formula of 3-(1,1-Difluoropropyl)benzaldehyde is C10H10F2OC_10H_{10}F_2O, with a molecular weight of 188.19 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC10H10F2O
Molecular Weight188.19 g/mol
IUPAC Name3-(1,1-Difluoropropyl)benzaldehyde
Canonical SMILESCC(C(F)F)C1=CC=CC=C1C=O

Insecticidal Activity

Fluorinated compounds have also been investigated for their insecticidal properties. A study highlighted the effectiveness of certain benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. Although 3-(1,1-Difluoropropyl)benzaldehyde was not directly tested in this context, its structural similarities suggest potential activity against insect pests, warranting further investigation.

Cytotoxicity and Safety Profile

The safety profile of new compounds is critical in drug development. Preliminary assessments of related fluorinated compounds indicate low cytotoxicity towards human cell lines at therapeutic concentrations. For instance, a study involving similar structures reported no significant cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM. This suggests that 3-(1,1-Difluoropropyl)benzaldehyde may also exhibit a favorable safety profile.

The biological mechanisms underlying the activity of fluorinated benzaldehydes typically involve interactions with specific biological targets such as enzymes or receptors. These interactions can modulate cellular pathways, potentially leading to antimicrobial or insecticidal effects. Further research is needed to elucidate the precise mechanisms for 3-(1,1-Difluoropropyl)benzaldehyde.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds:

  • Antimicrobial Evaluation : A study on fluorinated benzaldehydes demonstrated significant antimicrobial activity against various pathogens, suggesting a similar potential for 3-(1,1-Difluoropropyl)benzaldehyde.
  • Insecticidal Activity : Research on benzodioxole derivatives indicated notable larvicidal activity against Aedes aegypti, highlighting the importance of structural features in biological efficacy.
  • Safety Assessments : Investigations into the cytotoxicity of related compounds revealed low toxicity levels, supporting the hypothesis that 3-(1,1-Difluoropropyl)benzaldehyde could be safe for use in therapeutic applications.

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